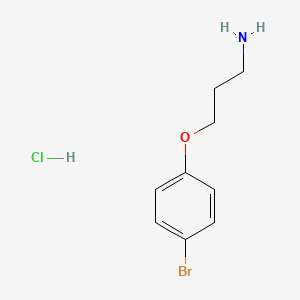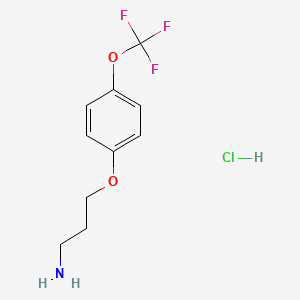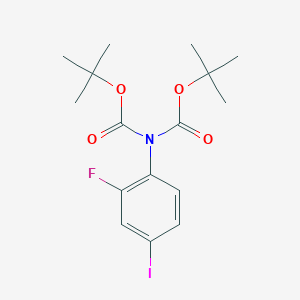
N-Bis-boc-4-iodo-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Bis-boc-4-iodo-2-fluoroaniline can be synthesized through a multi-step process involving the protection of aniline, iodination, and fluorination. The synthesis typically begins with the protection of the aniline group using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-aniline. This is followed by iodination using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide. Finally, the fluorination step is carried out using a fluorinating agent like Selectfluor .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-Bis-boc-4-iodo-2-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Fluorination: Selectfluor is commonly used as a fluorinating agent under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Bis-boc-4-iodo-2-fluoroaniline has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of new drug candidates.
Material Science: It is utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-Bis-boc-4-iodo-2-fluoroaniline is primarily related to its ability to undergo substitution reactions. The iodine atom can be replaced with other functional groups, allowing the compound to participate in various chemical transformations. This reactivity is leveraged in organic synthesis and medicinal chemistry to create new molecules with desired properties .
Comparison with Similar Compounds
Similar Compounds
N-Bis-boc-4-iodoaniline: Similar structure but lacks the fluorine atom.
N-Bis-boc-4-fluoroaniline: Similar structure but lacks the iodine atom.
N-Boc-4-iodo-2-fluoroaniline: Similar structure but with only one Boc protecting group.
Uniqueness
N-Bis-boc-4-iodo-2-fluoroaniline is unique due to the presence of both iodine and fluorine atoms, which provide distinct reactivity patterns. The dual protection with Boc groups also enhances its stability and makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-iodophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FINO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(18)9-11(12)17/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSLZWZSXOYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)I)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FINO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B7889567.png)
![(4S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B7889583.png)

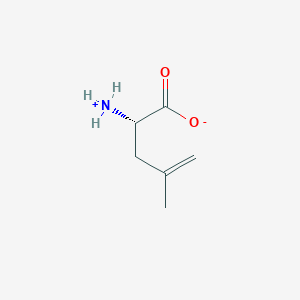

![[(2S,3S)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7889623.png)
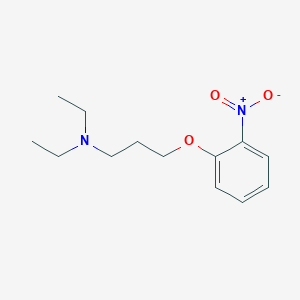

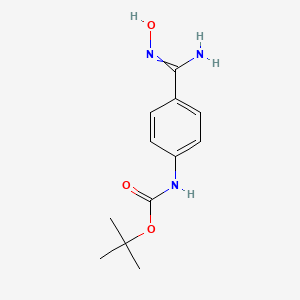

![4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid](/img/structure/B7889677.png)
